L-tartrate(1-)

Description

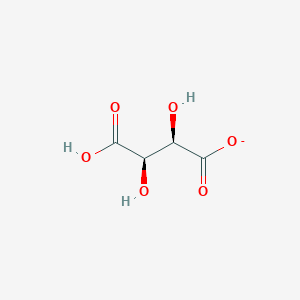

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5O6- |

|---|---|

Molecular Weight |

149.08 g/mol |

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m1/s1 |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-M |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of L Tartrate 1

Preparation of L-tartrate(1-) Derivatives as Chiral Building Blocks

The transformation of L-tartrate into various derivatives is fundamental to its application in asymmetric synthesis. By modifying its carboxylic acid and hydroxyl groups, chemists can generate a vast library of chiral synthons, which are instrumental in building complex target molecules with high stereochemical control.

Diethyl L-tartrate is a widely used chiral auxiliary and starting material, valued for its role in pivotal reactions like the Sharpless asymmetric epoxidation. nih.gov Its synthesis is a straightforward esterification of L-tartaric acid, but various methods have been developed to optimize yield, purity, and environmental impact.

One effective method involves the use of thionyl chloride as an acylating agent in anhydrous ethanol (B145695). google.com In this process, L-(+)-tartaric acid is treated with thionyl chloride at temperatures ranging from 0–30°C, followed by a period of heating at 30–60°C. google.com This approach achieves high conversion rates, with molar yields often exceeding 95%. google.com The crude product can be further purified by treatment with a mild base, such as potassium carbonate or sodium bicarbonate, to neutralize byproducts, resulting in a final purity of over 99%. google.com

An alternative, environmentally conscious approach utilizes boric acid as a non-toxic and non-corrosive catalyst. google.com The reaction is typically carried out by heating L-tartaric acid and ethanol in the presence of boric acid and a solvent like carbon tetrachloride. google.com A key advantage of this method is the ability to recycle both the catalyst and the solvent, minimizing waste and offering both economic and environmental benefits. google.com

| Parameter | Thionyl Chloride Method google.com | Boric Acid Catalysis Method google.com |

| Starting Materials | L-(+)-tartaric acid, Anhydrous ethanol | L-tartaric acid, Ethanol |

| Catalyst/Reagent | Thionyl chloride | Boric acid |

| Solvent | Anhydrous ethanol (as reactant and solvent) | Carbon tetrachloride |

| Reaction Temp. | 0–30°C (addition), then 30–60°C (reaction) | Heating in oil bath (specific temp. controlled) |

| Key Features | High molar yield (>95%), High purity (>99%) | Environmentally friendly, Recyclable catalyst and solvent |

| Purification | Reduced pressure evaporation, treatment with K₂CO₃ or NaHCO₃ | Washing, Drying, Vacuum distillation |

This table summarizes two distinct methods for the synthesis of Diethyl L-tartrate, highlighting the reagents, conditions, and key outcomes of each process.

The resulting diethyl L-tartrate serves as a precursor for a multitude of bioactive molecules, including (+)-altholactone, (-)-aspicilin, and nectrisine. nih.govsigmaaldrich.com

Incorporating nitrogen atoms into the L-tartrate scaffold generates derivatives with unique properties, particularly as complexing agents and organocatalysts.

Dicarbohydrazides: Tartrate-derived dicarbohydrazides are synthesized from L-tartaric acid in a multi-step process. arkat-usa.org A common route begins with the protection and esterification of (R,R)-tartaric acid to form a diester like (4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. arkat-usa.org This intermediate is then treated with hydrazine (B178648) to produce the corresponding dicarbohydrazide. arkat-usa.org Further N-alkylation of the dicarbohydrazide can be performed to create a library of ligands. arkat-usa.org These nitrogen-rich frameworks have demonstrated an ability to form coordination complexes with metal ions such as Cu²⁺, where the structure of the complex (e.g., M₂L or ML) is influenced by the electronic and steric properties of the alkyl groups on the nitrogen atoms. arkat-usa.org

Guanidines: A novel class of chiral guanidines has been developed from diethyl L-tartrate. acs.org These compounds are designed to be effective organocatalysts with steric and electronic properties that can be systematically tuned. acs.orgresearchgate.net Their utility has been demonstrated in catalyzing enantioselective reactions, such as the α-hydroxylation of β-dicarbonyl compounds, with high efficiency and excellent stereoselectivity. acs.org The modular synthesis allows for the creation of a diverse library of these powerful catalysts for various asymmetric transformations. researchgate.netjst.go.jp

| Derivative Type | Starting Material | Synthetic Strategy | Key Application | Reference |

| Dicarbohydrazides | (R,R)-Tartaric acid | Protection/esterification followed by reaction with hydrazine and optional N-alkylation. | Ligands for metal ion coordination (e.g., Cu²⁺). | arkat-usa.org |

| Chiral Guanidines | Diethyl L-tartrate | Multi-step synthesis to build the guanidine (B92328) moiety onto the tartrate skeleton. | Organocatalysts for enantioselective reactions (e.g., α-hydroxylation). | acs.org |

This table outlines the synthesis and application of key nitrogen-containing derivatives of L-tartrate.

Synthesis of Diethyl L-tartrate and Related Esters

Solvothermal Synthesis of L-tartrate(1-) Metal Complexes and Inorganic Materials

Solvothermal and hydrothermal synthesis are powerful techniques for creating highly crystalline coordination polymers and metal-organic frameworks (MOFs) from L-tartrate(1-) and metal ions. researchgate.netsemanticscholar.org These methods involve heating the reactants in a sealed vessel at elevated temperatures and pressures, allowing for the formation of unique, often porous, structures that are inaccessible through conventional solution-based chemistry. semanticscholar.orgmdpi.com

The synthesis of L-tartrate rare earth complexes illustrates the fine control afforded by this method. By adjusting parameters such as the ratio of raw materials, the crystallization temperature (typically 135–185°C), the solvent system (e.g., ethanol, water, DMF, DMSO), and the cooling rate (1–15°C per hour), it is possible to control the particle size and morphology of the resulting materials. google.com

Research into lanthanide-tartrate MOFs has shown that temperature is a critical factor in determining the final architecture of the framework. mdpi.com

Mild Conditions (<100°C): Reactions carried out in aqueous mixtures under milder temperatures tend to produce layered, two-dimensional (2D) structures. mdpi.com

Hydrothermal Conditions (>100°C): Using a hydrothermal procedure at higher temperatures (e.g., 160°C) promotes the formation of robust, microporous three-dimensional (3D) frameworks. mdpi.com

In these 3D structures, the tartrate ligand often displays multiple coordination modes, acting as a bridge between metal centers to build the extended network. mdpi.com These chiral, porous materials have potential applications as photoactive materials or chiral resolving agents. google.com

| Metal Ion | Synthesis Method | Temperature | Solvent(s) | Resulting Structure | Reference |

| Rare Earths (general) | Solvothermal | 135–185°C | Ethanol, Water, DMF, DMSO | Controlled particle size/shape | google.com |

| Lanthanides (Ln³⁺) | Hydrothermal | 160°C | Water | 3D Metal-Organic Framework | mdpi.com |

| Lanthanides (Ln³⁺) | Aqueous Reaction | < 100°C | Water | 2D Layered Structure | mdpi.com |

| Copper (Cu²⁺) | Hydrothermal | Not specified | Not specified | 2D or 3D Coordination Polymer | researchgate.net |

| Cobalt (Co²⁺) | Solution Evaporation | Room Temperature | Water | 2D Coordination Polymer | semanticscholar.org |

This table summarizes the conditions used in the synthesis of various L-tartrate metal complexes and the resulting material structures.

Strategies for Regioselective and Stereoselective Functionalization of the L-tartrate(1-) Scaffold

A significant challenge in synthetic chemistry is the ability to selectively modify one specific functional group within a molecule that contains several similar reactive sites. For the L-tartrate scaffold, with its two equivalent secondary hydroxyl groups, achieving regioselectivity is key to creating precisely functionalized derivatives.

A notable example of regioselective functionalization is the mono-sulfonylation of diethyl L-tartrate. researchgate.netmdpi.com While both hydroxyl groups are chemically equivalent, it is possible to selectively functionalize just one. This is achieved using a catalytic amount of dibutyltin (B87310) oxide (Bu₂SnO). researchgate.net The tin catalyst is believed to form a cyclic stannylene acetal (B89532) with the two hydroxyl groups. Subsequent reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of an amine base leads to the formation of the mono-O-tosylated product as the major isomer. researchgate.netmdpi.com This protocol allows for the targeted activation of one hydroxyl group, leaving the other available for further transformation. mdpi.com

| Reaction | Substrate | Catalyst | Reagent | Outcome | Reference |

| Mono-O-tosylation | Diethyl L-tartrate | Dibutyltin oxide (catalytic) | p-Toluenesulfonyl chloride (TsCl) | Predominant formation of 2-O-(4-toluenesulfonyl) diethyl tartrate. | researchgate.netmdpi.com |

This table details a key regioselective reaction performed on the diethyl L-tartrate scaffold.

Beyond modifying the scaffold itself, the inherent C2-symmetry and defined stereochemistry of L-tartrate are widely exploited to direct the stereoselective outcomes of reactions. The tartrate diester is a foundational component of the chiral catalyst system used in the Sharpless asymmetric epoxidation, which transforms prochiral allylic alcohols into chiral epoxides with high enantioselectivity. Furthermore, L-tartrate derivatives serve as chiral precursors in the total synthesis of numerous complex natural products. For instance, the synthesis of myriocin (B1677593) was achieved using a stereoselective C-H amination and subsequent alkylation, with the initial chirality sourced from diethyl L-tartrate to construct a key quaternary chiral center. researchgate.net Similarly, the stereocenters of L-tartrate have been used to direct stereoselective steps in the syntheses of (+)-bengamide E and thromboxane (B8750289) B₂. nih.gov

Coordination Chemistry and Metal L Tartrate 1 Complexation Phenomena

Ligand Coordination Modes and Denticity of the L-tartrate Anion

The denticity of the L-tartrate ligand—the number of donor groups that bind to a central metal atom—can vary significantly depending on the metal ion, the pH of the solution, and the reaction conditions. It can act as a bidentate, tridentate, tetradentate, and even higher-denticity bridging ligand.

Both the carboxylate and hydroxyl groups of the L-tartrate anion are actively involved in the chelation of metal ions. The formation of five-membered chelate rings, which involve a carboxylate oxygen and a neighboring hydroxyl oxygen, is a common structural motif in metal-tartrate complexes. nih.govrsc.org This type of chelation is observed in complexes with various metals, including lanthanides and transition metals. nih.goviucr.org

In some structures, the tartrate ligand can exhibit different coordination modes simultaneously. For instance, in certain lanthanide complexes, one tartrate ligand may act as a bis(bidentate) ligand, while others display a hexadentate mode, forming two five-membered chelate rings. nih.gov The hydroxyl groups can also bridge metal centers, contributing to the formation of polynuclear or polymeric structures. researchgate.netasianpubs.org

The coordination behavior of the L-tartrate anion is highly dependent on its protonation state, which is in turn governed by the pH of the solution. psu.edu Tartaric acid (H₂T) is a diprotic acid, and its anions can exist in different forms: hydrogen tartrate (HT⁻) and tartrate (T²⁻). In the context of L-tartrate(1-), we are primarily considering the hydrogen tartrate anion.

At lower pH values, the hydrogen tartrate form (HT⁻) is prevalent. In this state, with one deprotonated carboxylate group, the ligand can still effectively coordinate with metal ions. For example, in some two-dimensional lanthanide coordination polymers, hydrogen tartrate ligands act as tridentate bridges, forming five-membered chelate rings. nih.gov The presence of the protonated carboxyl group can limit the dimensionality of the resulting framework. nih.gov

As the pH increases, the second carboxylic acid proton dissociates, forming the tartrate dianion (T²⁻). This fully deprotonated form offers more binding sites and can lead to more complex and higher-dimensional structures. In some cases, even the hydroxyl protons can be removed at very high pH, further altering the coordination properties. rsc.org The structure of copper-tartrate complexes, for instance, is known to be pH-dependent, which affects properties like the plating rate in electroless copper baths. psu.edu The percentage of tartrate present as the bitartrate (B1229483) ion (HT⁻) is at its maximum at a pH of 3.7. vt.edu

Analysis of Carboxylate and Hydroxyl Group Participation in Chelation

Formation and Structural Elucidation of Metal-L-tartrate(1-) Complexes

The L-tartrate(1-) anion forms stable complexes with a variety of metal ions, leading to diverse structural arrangements in both solid-state and aqueous solutions.

Calcium tartrate is known to be sparingly soluble in water. researchgate.net In aqueous solutions, calcium ions form complexes with tartrate. Studies have shown the formation of neutral CaTar⁰(aq) and cationic CaHTar⁺(aq) complexes. rsc.org In hyperalkaline solutions (pH > 13), the complexation is different, with evidence suggesting the formation of species like CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq), which could involve either coordinated alcoholate groups or mixed hydroxo-tartrato complexes. rsc.orgresearchgate.net The solubility of calcium tartrate increases significantly in highly alkaline conditions due to the formation of these soluble complexes. rsc.orgresearchgate.net The structure of solid calcium meso-tartrate (B1217512) trihydrate reveals that the calcium ion is irregularly coordinated to seven oxygen atoms, including those from water molecules. iucr.org

Lanthanide ions (Ln³⁺) readily form complexes with L-tartrate, often exhibiting high coordination numbers, typically 8 or 9. libretexts.org The coordination environment can involve oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligands, as well as water molecules. nih.gov The resulting structures can be complex, ranging from discrete clusters to one-, two-, and three-dimensional coordination polymers. rsc.orgacs.orgrsc.org

The stability of these complexes generally increases across the lanthanide series with decreasing ionic radius, although some irregularities, like the "gadolinium break," are observed. mdpi.comcore.ac.uk For example, the stability constants for Ln(Tar)₂ complexes show a general increase from Neodymium (Nd) to Lutetium (Lu), with a dip at Gadolinium (Gd). mdpi.com Hydroxy complexes, such as LnTar₂(OH), also form at higher pH values. mdpi.com

Table 1: Stability Constants (log β) of Selected Lanthanide-Tartrate Complexes mdpi.comarabjchem.org

| Complex | Nd(III) | Eu(III) | Gd(III) | Tb(III) | Ho(III) | Lu(III) |

| Ln(Tar)₂ | 7.70 | 8.29 | 7.65 | 8.51 | 8.83 | 9.05 |

| Ln(Tar)₂(OH) | 7.61 | 8.00 | 7.69 | 8.15 | 8.56 | 8.96 |

| Gd₃(Tar)₂ | - | - | 36.70 | - | - | - |

Note: The stability constants for Ln(Tar)₂(OH) are given as equilibrium constants for the reaction Ln(Tar)₂ + H₂O ⇆ Ln(Tar)₂(OH) + H⁺.

L-tartrate also forms a variety of complexes with transition metals.

Zinc(II): In a zinc-L-tartrate complex, {[Zn(C₄H₄O₆)(H₂O)]·2H₂O}n, the zinc(II) ion adopts an octahedral geometry. It is chelated by two different L-tartrate ligands through their hydroxyl and carboxylate groups and is also coordinated to an unchelating carboxylate oxygen and a water molecule. iucr.org The L-tartrate ligands in this structure adopt both µ₄- and µ₂-coordination modes, linking the zinc centers into a two-dimensional layer. iucr.org

Copper(II): Copper(II)-tartrate complexes have been extensively studied. The coordination is pH-dependent. psu.edu In aqueous solutions, various complex species have been identified, including CuL, CuHL, CuL₂, CuHL₂, CuH₂L₂, and dimeric forms like Cu₂L₂. mdpi.com The structure can involve chelation from both carboxylate and hydroxyl groups. researchgate.net The formation of a binuclear complex has been observed in the reaction of metoprolol (B1676517) tartrate with Cu(II) at a pH of 6.0. mdpi.comsapub.org

Titanium(IV): While less common in the provided search results, titanium is known to form complexes with alpha-hydroxy acids like tartaric acid. These complexes are relevant in various chemical processes.

The versatility of the L-tartrate ligand in coordinating with a wide array of metal ions highlights its importance in the field of coordination chemistry, leading to materials with diverse structures and properties.

Heterometallic and Polymetallic L-tartrate(1-) Complexes

The ability of the L-tartrate(1-) ligand to bridge multiple metal centers is fundamental to the formation of heterometallic and polymetallic complexes. These compounds, incorporating two or more different metal ions, are of significant interest due to their potential for synergistic properties arising from the interaction between the different metal centers.

Research has demonstrated the design of heterobinuclear transition metal–lanthanide complexes. For instance, complexes with the general formula LnM(hfac)₃(μ₂-acac-O,O,O′)₃, where Ln can be La, Pr, or Gd, and M can be Cr, Fe, or Ga, have been synthesized. mdpi.com In these structures, different metal ions are brought into close proximity, facilitated by bridging ligands. The magnetic properties of these complexes are a direct consequence of the specific metal-metal interactions, with GdFe, PrFe, and PrCr complexes showing ferromagnetic coupling, while GdCr exhibits antiferromagnetic coupling. mdpi.com

While direct L-tartrate(1-) examples in this specific heterometallic arrangement are less common in the provided literature, the principles of using multidentate ligands to create polymetallic systems are well-established. For example, polymetallic manganese citrate (B86180) complexes have been synthesized, showcasing how polyhydroxycarboxylate ligands can form complex 3D architectures with multiple metal ions. researchgate.net Furthermore, the use of L-tartrate in the leaching of low-grade polymetallic complex chalcopyrite ore highlights its role in complexing multiple metals like Cu²⁺ and Pb(II), facilitating their extraction. rsc.orgdntb.gov.ua This process relies on the formation of stable, soluble metal-tartrate complexes. The mechanism involves the tartrate ligand complexing metal ions, which in turn facilitates charge transfer and the dissolution of the ore. rsc.org

The design of such complexes is not limited to d- and f-block metals. Mixed uranyl-lanthanide coordination polymers have also been successfully synthesized using hydrothermal methods. acs.org These materials demonstrate the versatility of polycarboxylate linkers in constructing complex, multidimensional networks containing different types of metal ions.

Design and Engineering of Supramolecular Architectures with L-tartrate(1-) Ligands

The L-tartrate(1-) ligand is a powerful building block for the rational design of supramolecular architectures, including coordination polymers, layered materials, and metal-organic frameworks (MOFs). Its chirality and multidentate nature allow for the construction of intricate and functional solid-state materials.

Synthesis and Characterization of L-tartrate(1-) Based Coordination Polymers

L-tartrate(1-) based coordination polymers (CPs) are a class of materials where metal ions are linked by tartrate ligands to form extended one-, two-, or three-dimensional networks. The synthesis of these materials is often achieved through hydrothermal or solvothermal methods, where the reaction temperature plays a crucial role in determining the final structure. mdpi.commdpi.com

For example, hydrothermal reactions of rare-earth metals like cerium with L-tartaric acid can yield chiral coordination polymers. researchgate.net The resulting structures can be complex, forming 2D double-layered structures with one-dimensional helical chains. researchgate.net The synthesis conditions, such as temperature, can direct the assembly towards different dimensionalities. Mild conditions (below 100 °C) with lanthanide ions tend to produce 2D layered structures, while higher-temperature hydrothermal procedures yield robust 3D frameworks. mdpi.comresearchgate.net

Characterization of these polymers is performed using a suite of analytical techniques. Single-crystal X-ray diffraction is essential for determining the precise crystal structure and coordination environment of the metal ions. researchgate.net Other techniques like infrared (IR) spectroscopy confirm the coordination of the tartrate ligand, while thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer. researchgate.net

Below is a table summarizing examples of L-tartrate(1-) based coordination polymers:

| Compound Formula | Metal Ion(s) | Dimensionality | Synthesis Method | Ref. |

| [Ce(l-tart)(CH₂OHCH₂OH)(H₂O)]Cl | Ce | 1D | Hydrothermal | researchgate.net |

| [Cu₂(C₄H₄O₆)₂(H₂O)₂·xH₂O]n | Cu | 2D | Hydrothermal | researchgate.net |

| [Cu(C₄H₄O₆)]n | Cu | 3D | Hydrothermal | researchgate.net |

| [Cd₂(C₄H₄O₆)₂]n | Cd | 3D | Hydrothermal | researchgate.net |

| [Ln₂(L-TAR)₃(H₂O)₂]·3H₂O (Ln = Eu, Tb, Dy) | Ln (f-block) | 3D | Hydrothermal | rsc.org |

| [Ln(L-Htart)₂(OH)(H₂O)₂]n (Ln = Y, Sm, Eu, Gd, etc.) | Ln (f-block) | 2D | Aqueous solution | researchgate.net |

Intercalation of L-tartrate(1-) Anions in Layered Double Hydroxides

Layered Double Hydroxides (LDHs), also known as anionic clays, are materials with positively charged brucite-like layers and exchangeable anions in the interlayer space. The L-tartrate(1-) anion can be intercalated into the galleries of LDHs, modifying their properties and creating new hybrid materials.

The intercalation is typically achieved through anion exchange, where the original anion in the LDH (often chloride or nitrate) is replaced by tartrate anions from a solution. mdpi.comcas.cz This process has been studied for various LDH compositions, including Zn₂Al(OH)₆Cl, Zn₂Cr(OH)₆Cl, and Cu₂Cr(OH)₆Cl. acs.org The success of the intercalation is confirmed by powder X-ray diffraction (XRD), which shows an increase in the basal spacing of the LDH, indicating the accommodation of the tartrate anion in the interlayer region. mdpi.com

Studies have shown that the intercalation of dicarboxylate anions like tartrate can be a staged process, where intermediates with alternating filled and empty layers are formed before reaching full exchange. acs.org Microcalorimetry studies have revealed that the exchange of chloride for tartrate in a Zn-Al-Cl LDH is an exothermic process, in contrast to other dicarboxylates like succinate (B1194679) and adipate, which show endothermic exchange. rsc.org This suggests a favorable interaction, likely due to hydrogen bonding between the hydroxyl groups of the intercalated tartrate anions. rsc.org

The properties of the resulting LDH-tartrate materials are influenced by the arrangement of the anions in the interlayer space.

| LDH Precursor | Intercalating Anion | Method | Key Finding | Ref. |

| Zn₂Al(OH)₆Cl·nH₂O | Tartrate | Anion Exchange | Staged intercalation process observed. | acs.org |

| Zn-Al-Cl | Tartrate | Anion Exchange | Enthalpy of exchange is exothermic, suggesting hydrogen bonding. | rsc.org |

| Mg₃/Al-NO₃ | Tartrate | Anion Exchange | Successful intercalation confirmed by increased basal spacing. | mdpi.com |

Chiral Metal-Organic Frameworks (MOFs) Incorporating L-tartrate(1-)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that form porous, crystalline structures. The use of a chiral ligand like L-tartrate(1-) allows for the synthesis of Chiral Metal-Organic Frameworks (CMOFs), which are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. researchgate.net

The synthesis of L-tartrate-based CMOFs often involves lanthanide metals, which, due to their high coordination numbers, can accommodate the multiple donor sites of the tartrate ligand. mdpi.comresearchgate.net Hydrothermal synthesis is a common method, and as with other coordination polymers, the temperature can be a critical parameter for controlling the dimensionality of the resulting framework. For instance, with lanthanide ions, 2D layered MOFs of the formula [Ln(L-Htart)₂(OH)(H₂O)₂]n are formed under milder conditions, while 3D microporous MOFs with the formula {[Ln₂(L-tart)₃(H₂O)₂]·3H₂O}n are obtained at higher temperatures. mdpi.comresearchgate.net

These materials represent a key area of materials chemistry, where the specific properties of the L-tartrate(1-) anion are harnessed to create highly ordered, functional, and chiral materials. rsc.org

| MOF Formula | Metal Ion(s) | Dimensionality | Chirality Confirmation | Ref. |

| {[Ln₂(L-tart)₃(H₂O)₂]·3H₂O}n (Ln = Sm, Eu, Gd) | Ln (f-block) | 3D | Circular Dichroism | researchgate.net |

| [Ln(L-Htart)₂(OH)(H₂O)₂]n (Ln = Y, Sm, Eu, Gd, etc.) | Ln (f-block) | 2D | Circular Dichroism | researchgate.net |

| [Ln₂(l-TAR)₂(SUC)(H₂O)₂]·5.5H₂O | Ln (f-block) | 3D | - | rsc.org |

L Tartrate 1 in Advanced Catalysis and Asymmetric Synthesis

Application of L-tartrate(1-) as Chiral Ligand in Transition Metal Catalysis

L-tartrate(1-) and its derivatives are widely recognized as "privileged ligands" in transition metal catalysis. Their C2 symmetry is a key feature, as it simplifies the potential isomeric metal complexes and substrate orientations, leading to high levels of enantiocontrol in a diverse array of chemical transformations. sigmaaldrich.com The formation of complexes between L-tartrate(1-) and transition metals creates a chiral environment that can effectively differentiate between the prochiral faces of a substrate, directing the reaction to form one enantiomer preferentially. This strategy has been successfully applied to a variety of important reactions, leading to the synthesis of complex chiral molecules with high efficiency and selectivity. mdpi.com

One of the most prominent applications of L-tartrate(1-) in transition metal catalysis is the Sharpless-Katsuki epoxidation of allylic alcohols. researchgate.netjku.at This reaction, which earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry, utilizes a catalyst formed from titanium tetra(isopropoxide) and a dialkyl tartrate, typically diethyl L-tartrate. wikipedia.org The oxidizing agent is tert-butyl hydroperoxide. wikipedia.org This system exhibits remarkable enantioselectivity, often exceeding 90% enantiomeric excess (ee), for a wide range of primary and secondary allylic alcohols. researchgate.netwikipedia.org The reaction is known for its mild conditions, high chemical yields, and excellent regio- and chemoselectivity. researchgate.net The predictability of the stereochemical outcome is a significant advantage; the use of L-(+)-tartrate directs the epoxidation to one face of the double bond, while D-(-)-tartrate directs it to the opposite face. jku.at

The core of the Sharpless epoxidation catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂]. wikipedia.org The presence of 3Å molecular sieves is crucial for achieving high catalytic turnover and enantioselectivity. wikipedia.org The versatility of the 2,3-epoxyalcohol products, which can be readily converted into diols, aminoalcohols, and ethers, underscores the synthetic utility of this method. wikipedia.org

Table 1: Representative Examples of Sharpless Epoxidation

| Allylic Alcohol | Tartrate Ligand | Enantiomeric Excess (ee) | Reference |

| Geraniol | Diethyl L-tartrate | >95% | wikipedia.org |

| (E)-2-Hexen-1-ol | Diethyl (2R,3R)-tartrate | >95% | orgsyn.org |

| Cinnamyl alcohol | Diethyl L-tartrate | up to 99% | researchgate.net |

This table presents illustrative data and specific reaction conditions may vary.

L-tartrate(1-) derived ligands have proven to be highly effective in promoting a variety of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.orgnankai.edu.cnresearchgate.net These reactions are fundamental in organic synthesis for building molecular complexity.

Aldol (B89426) Reactions: The asymmetric direct aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, has been successfully catalyzed by systems incorporating L-tartrate. For instance, (1R, 2R)-(+)-1,2-diammonium cyclohexane-L-tartrate has been employed as an organocatalyst for the direct aldol reaction between cyclohexanone (B45756) and substituted aromatic aldehydes in water, affording the corresponding aldol products in high yields (up to 90%) and with excellent stereoselectivity (up to 99% ee and up to 11.5:1 dr). researcher.life

Michael Additions: In the realm of Michael additions, which involve the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, L-tartrate-based catalysts have also demonstrated their utility. L-threitol-based crown ethers, synthesized from diethyl L-tartrate, have been used as enantioselective phase-transfer catalysts in Michael additions. sigmaaldrich.comcolab.ws These catalysts facilitate the reaction between the nucleophile and the Michael acceptor in a chiral environment, leading to the formation of enantioenriched products.

Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org The asymmetric version of this reaction provides access to valuable chiral β-nitro alcohols, which are precursors to β-amino alcohols, a common motif in pharmaceuticals. mdpi.com L-tartaric acid has been used in the resolution of racemic diamines, such as cis/trans-1,2-diaminocyclohexane, to obtain the pure enantiomers. redalyc.org These chiral diamines are then used as ligands in metal-catalyzed asymmetric Henry reactions. For example, copper complexes of chiral ligands have been tested in the reaction between aldehydes and nitromethane, yielding the corresponding nitroaldols with high enantiomeric excesses (up to 91% ee). beilstein-journals.org

While homogeneous catalysts based on L-tartrate(1-) are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, significant research has focused on the heterogenization of these catalysts by immobilizing them on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

One common strategy involves the intercalation of chiral ligands like L-tartrate anions into the interlayer space of layered double hydroxides (LDHs). researchgate.net In this approach, the L-tartrate ligands are first introduced into the LDH structure and then coordinated in situ to metal centers, such as Ti(IV). researchgate.net The orientation of the intercalated tartrates, either perpendicular or flat-lying, has been shown to impact the coordination geometry and, consequently, the catalytic activity and enantioselectivity in reactions like asymmetric sulfoxidation. researchgate.net

Another method involves grafting titanium alkoxides onto mesoporous materials like MCM-41, followed by modification with a chiral tartrate derivative such as diethyl L-tartrate. researchgate.netacademie-sciences.fr These solid catalysts have shown higher activity and selectivity compared to their homogeneous counterparts in the epoxidation of styrene (B11656) with tert-butyl hydroperoxide. academie-sciences.fr The enantioselectivity of these heterogeneous systems can be influenced by factors such as the nature of the chiral ligand and the calcination temperature of the support. researchgate.netacademie-sciences.fr Furthermore, the immobilization of tartrate-modified nickel on graphene oxide has been shown to create a highly efficient and reusable catalyst for the hydrogenation of methyl acetoacetate, achieving excellent conversion and enantioselectivity. arkat-usa.org

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Aldol Reactions, Michael Additions, Henry Reaction)

Organocatalysis Mediated by L-tartrate(1-) Derivatives

In addition to their role as ligands in metal catalysis, derivatives of L-tartrate(1-) have been developed as potent organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers advantages such as low toxicity, stability to air and moisture, and ready availability. nih.govorganic-chemistry.org

A novel class of chiral guanidines featuring a tartaric acid backbone has been developed from diethyl L-tartrate. acs.orgacs.org These guanidines are readily synthesized and their steric and electronic properties can be easily tuned. acs.orgresearchgate.net They have proven to be highly efficient catalysts for the enantioselective α-hydroxylation of β-ketoesters and β-diketones, delivering the corresponding α-hydroxy products with remarkable efficiency and excellent enantioselectivity. acs.orgacs.org The development of these tartaric acid-derived guanidines has expanded the toolbox of chiral organocatalysts. researchgate.net

Table 2: Enantioselective α-Hydroxylation of β-Dicarbonyl Compounds using a Tartaric Acid-Derived Chiral Guanidine (B92328) Catalyst

| Substrate (β-Dicarbonyl Compound) | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-oxo-2-phenylacetate | Cumene hydroperoxide | 95% | 96% | acs.org |

| 1,3-Diphenyl-1,3-propanedione | Cumene hydroperoxide | 98% | 95% | acs.org |

This table presents illustrative data from a study using a specific chiral guanidine derived from L-tartrate. Conditions and results may vary with different substrates and catalysts.

Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org Chiral phase-transfer catalysts are employed to achieve asymmetric transformations under these conditions. researchgate.netprinceton.edu

Tartrate-derived diammonium salts have been designed as highly versatile asymmetric two-center organocatalysts. acs.org A library of these catalysts has been synthesized from diethyl L- and D-tartrate. These catalysts have been successfully used in phase-transfer alkylations to produce optically active α-amino acid equivalents in high yields (up to 93%). acs.org A key finding in this area is the significant effect of the counter anion on the reactivity and selectivity of the phase-transfer catalysis, allowing for further optimization of the reaction. acs.org The catalyst can also be recovered and reused, adding to the practicality of this methodology. acs.org

Chiral Guanidines Derived from L-tartrate(1-) in Enantioselective Hydroxylation

Mechanistic Investigations of L-tartrate(1-) Catalytic Systems

The efficacy of L-tartrate(1-)-derived catalysts in asymmetric synthesis is deeply rooted in the intricate mechanistic pathways that govern their interactions with substrates. Understanding these mechanisms is crucial for rational catalyst design and the optimization of reaction conditions to achieve high levels of stereoselectivity. Investigations into these catalytic systems, particularly the renowned Sharpless-Katsuki asymmetric epoxidation, have provided profound insights into how chirality is transferred from the tartrate ligand to the substrate.

Elucidation of Stereochemical Control and Enantioselectivity

The ability of L-tartrate(1-) based catalysts to dictate the stereochemical outcome of a reaction is a cornerstone of their utility in asymmetric synthesis. The most extensively studied example is the titanium-tartrate catalyzed asymmetric epoxidation of allylic alcohols. iranchembook.ir

The active catalyst in the Sharpless epoxidation is a dinuclear complex with a C₂ symmetric axis, having the structure [Ti₂(tartrate)₂(OR)₂]. princeton.edu This complex is formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate, such as diethyl L-tartrate (L-DET) or diisopropyl L-tartrate (L-DIPT). iranchembook.irdalalinstitute.com The mechanism involves the exchange of isopropoxide ligands on the titanium center with the tartrate ester and the oxidant, tert-butyl hydroperoxide (TBHP). The allylic alcohol substrate then coordinates to one of the titanium centers, displacing a final isopropoxide ligand to form the active catalyst-substrate complex. dalalinstitute.com

Within this chiral scaffold, the L-tartrate(1-) ligand enforces a specific spatial arrangement. It orients the coordinated allylic alcohol and the peroxide in such a way that the oxygen atom can only be delivered to one of the two prochiral faces of the alkene. dalalinstitute.comjrchen-group.com This facial selectivity is the origin of the high enantioselectivity observed in the reaction. A well-established mnemonic allows for the prediction of the product's absolute stereochemistry: using L-(+)-tartrate directs epoxidation to the bottom face of the allylic alcohol when it is drawn in a specific orientation, while D-(-)-tartrate directs it to the top face. jrchen-group.comic.ac.uk

A key feature of this catalytic system is its powerful "reagent control," where the inherent chirality of the catalyst overrides the stereochemical biases of a chiral substrate. jrchen-group.comic.ac.uk This principle has been demonstrated in syntheses where the catalyst dictates the formation of a specific diastereomer, irrespective of pre-existing stereocenters in the substrate. jrchen-group.comnih.gov A landmark application was the synthesis of all eight L-hexose isomers, where the titanium-tartrate catalyst was used to control the stereochemistry at key steps. nih.govpnas.org

The enantioselectivity of the Sharpless epoxidation is consistently high for a wide range of primary and secondary allylic alcohols, often exceeding 90% enantiomeric excess (ee). iranchembook.ir

| Substrate (Allylic Alcohol) | Tartrate Ester | Enantiomeric Excess (% ee) |

| (E)-2-Hexen-1-ol | L-(+)-DIPT | >95 |

| (Z)-2-Hexen-1-ol | L-(+)-DIPT | 86 |

| Geraniol | L-(+)-DIPT | >95 |

| Cinnamyl alcohol | L-(+)-DIPT | >95 |

| Allyl alcohol | L-(+)-DIPT | >90 |

This table presents representative enantiomeric excess values for the Sharpless asymmetric epoxidation of various allylic alcohols using L-(+)-Diisopropyl tartrate (DIPT) as the chiral ligand. Data sourced from princeton.edu.

Role of Ligand Electronic and Steric Properties on Catalytic Performance

The performance of L-tartrate(1-)-based catalytic systems can be finely tuned by modifying the steric and electronic properties of the tartrate ligand, specifically by altering the alkyl ester groups (R in a dialkyl tartrate). princeton.edunumberanalytics.com These modifications influence the catalyst's stability, activity, and the level of enantioselectivity achieved. psu.edu

Steric Effects

The steric bulk of the tartrate ester groups plays a significant role in defining the shape and size of the chiral pocket of the catalyst. numberanalytics.com This directly impacts the substrate scope and the efficiency of the stereochemical discrimination.

Kinetic Resolution: In the kinetic resolution of racemic secondary allylic alcohols, the steric hindrance of the tartrate ester is critical. The efficiency of the resolution, which separates the two enantiomers based on their different reaction rates, increases with the steric bulk of the ester group. princeton.eduresearchgate.net For instance, using the bulkier diisopropyl tartrate (DIPT) generally leads to better discrimination and higher enantiomeric excess for the recovered unreacted alcohol compared to the less hindered diethyl tartrate (DET). researchgate.net

Substrate-Ligand Matching: The optimal choice of tartrate ester can be substrate-dependent. For the epoxidation of (E)-allylic alcohols, DET often provides higher enantioselectivity than DIPT. princeton.edu Conversely, for simple allyl alcohol, DIPT gives a higher yield. princeton.edu This highlights a subtle interplay between the steric demands of the substrate and the ligand. While the catalyst is robust, extremely bulky substituents on the allylic alcohol can be detrimental to reactivity. jrchen-group.com

Electronic Effects

The strategic selection of the tartrate ester ligand is therefore a critical parameter for optimizing catalytic performance, as demonstrated by the differing outcomes with DET and DIPT for various substrates.

| Substrate | Tartrate Ester | % ee of Product | Notes |

| (E)-α-Phenylcinnamyl alcohol | L-(+)-DET | 94 | DET gives greater ee for (E)-allylic alcohols. princeton.edu |

| (E)-α-Phenylcinnamyl alcohol | L-(+)-DIPT | 60 | Bulkier DIPT is less effective for this substrate. princeton.edu |

| Allyl alcohol | L-(+)-DET | - | Lower yield compared to DIPT. princeton.edu |

| Allyl alcohol | L-(+)-DIPT | >90 | DIPT gives a higher yield for this substrate. princeton.edu |

This table compares the enantiomeric excess (% ee) achieved in the Sharpless epoxidation using Diethyl L-tartrate (DET) versus Diisopropyl L-tartrate (DIPT), illustrating the impact of ligand steric properties on catalytic performance. Data sourced from princeton.edu.

Biochemical and Enzymatic Transformations Involving L Tartrate 1 Non Clinical Focus

Microbial Metabolism and Degradation Pathways of L-tartrate(1-)

Microorganisms have evolved diverse pathways to utilize L-tartrate as a carbon source. These pathways can be either aerobic or anaerobic and involve a series of specialized enzymes and transport systems.

A significant pathway in certain bacteria involves the direct conversion of L-tartrate into D-glycerate, a valuable chiral synthon. This reaction is catalyzed by the enzyme L-tartrate decarboxylase. Studies on Pseudomonas sp. have been particularly illuminating in this area.

Researchers have isolated microorganisms capable of this conversion from soil samples, identifying a strain of Pseudomonas sp. group Ve-2 that produces a novel enzyme, L-tartrate decarboxylase. nih.gov This enzyme facilitates the direct decarboxylation of L-tartrate to produce D-glycerate with high selectivity and yield. nih.govacs.org The process is noted for its efficiency, achieving a molar yield of nearly 100% and an enantiomeric excess of over 92%. nih.govacs.org This enzymatic route is considered a promising method for the biotechnological production of optically pure D-glycerate from L-tartrate, which is abundantly available as a byproduct of wine fermentation. acs.orgstring-db.orgresearchgate.net

Table 1: Research Findings on Enzymatic Conversion of L-tartrate to D-glycerate

| Microorganism/Enzyme | Product | Molar Yield | Optical Purity (% e.e.) | Source(s) |

| Pseudomonas sp. group Ve-2 (L-tartrate decarboxylase) | D-glycerate | ~100% | >92% | nih.govacs.org |

| Pseudomonas sp. (L-tartrate decarboxylase) | D-glycerate | ~100% | Not specified | string-db.orgresearchgate.net |

L-tartrate(1-) plays a role in various specific bacterial metabolic systems beyond its direct conversion to D-glycerate.

In enteric bacteria like Escherichia coli and Salmonella Typhimurium, L-tartrate is metabolized anaerobically. microbiologyresearch.orgnih.gov The process begins with the uptake of L-tartrate by a specific transporter, such as the L-tartrate/succinate (B1194679) antiporter TtdT in E. coli. microbiologyresearch.orgasm.orgresearchgate.net Once inside the cell, L-tartrate is converted to oxaloacetate by the enzyme L-tartrate dehydratase, which is composed of TtdA and TtdB subunits. nih.govresearchgate.net The oxaloacetate then enters central metabolism, where it can be converted to fumarate (B1241708) and used in fumarate respiration, with succinate being an end product. microbiologyresearch.orgresearchgate.net The expression of the genes for this pathway is tightly regulated, often induced by the presence of L-tartrate itself. microbiologyresearch.orgnih.gov

In the opportunistic pathogen Acinetobacter baumannii, a gene cluster associated with L-carnitine degradation has been identified that includes a putative tartrate dehydrogenase (ttuC). uniprot.org The proposed pathway for L-carnitine catabolism involves its conversion through intermediates to D-malate. uniprot.orgnih.govunam.mx This D-malate is then thought to be acted upon by the dehydrogenase, which belongs to an orthologous group annotated as D-malate dehydrogenase, to produce pyruvate, feeding into the TCA cycle. uniprot.org The presence of a putative tartrate dehydrogenase within this gene cluster suggests a potential, though not fully elucidated, link or alternative function related to tartrate metabolism in the context of L-carnitine utilization. uniprot.org

Enzymatic Conversion of L-tartrate to D-glycerate (e.g., L-tartrate decarboxylase)

Studies on L-tartrate(1-) Interactions with Isolated Enzyme Systems (excluding human physiological impact)

The interaction of L-tartrate(1-) with isolated enzymes provides insight into catalytic mechanisms and regulation of metabolic pathways.

Tartrate Dehydrogenase (TDH): This enzyme, found in microorganisms like Pseudomonas putida and Bacillus species, displays catalytic versatility. researchgate.net Structural and kinetic studies of TDH from P. putida reveal that it can catalyze the oxidation of (+)-tartrate to oxaloglycolate. researchgate.netnih.gov The enzyme requires both a divalent metal ion (like Mg²⁺ or Mn²⁺) and a monovalent cation (like K⁺) for its activity. nih.gov The catalytic mechanism involves a lysyl amino group acting as a base to abstract a proton, followed by hydride transfer to the NAD⁺ cofactor. researchgate.netnih.gov TDH is unique because the subsequent fate of the reaction intermediate depends on the specific substrate; for instance, it can also catalyze the oxidative decarboxylation of D-malate to pyruvate. acs.orgnih.gov

L-tartrate Dehydratase (TtdAB): This enzyme is central to the anaerobic metabolism of L-tartrate in bacteria like E. coli. unam.mx It is an iron-sulfur cluster-containing enzyme that catalyzes the conversion of L-tartrate to oxaloacetate. unam.mx The enzyme consists of two different subunits, TtdA and TtdB, encoded by the ttdA and ttdB genes. asm.org

Transcriptional Regulators: In E. coli, the expression of the L-tartrate metabolism operon (ttdABT) is controlled by a LysR-type transcriptional regulator called TtdR. nih.govstring-db.orguniprot.org Studies using purified TtdR have shown that it binds specifically to the promoter region of the operon. nih.govmicrobiologyresearch.org This binding is stimulated by the presence of L-tartrate or meso-tartrate (B1217512), which act as inducers, thereby activating the transcription of the genes required for tartrate transport and degradation. nih.govmicrobiologyresearch.org This demonstrates a direct interaction between L-tartrate(1-) and a regulatory protein to control a metabolic pathway.

Advanced Analytical Methodologies for L Tartrate 1 Research

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into the molecular world of L-tartrate(1-). vanderbilt.edu Different regions of the electromagnetic spectrum are utilized to probe specific aspects of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Interactions (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation of L-tartrate(1-) in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the chemical environment of each atom. nih.gov

In ¹H NMR studies of L-tartrate derivatives, the protons attached to the chiral carbons typically appear at specific chemical shifts. For instance, in an aqueous solution of L-tartaric acid at pH 7.00, a single peak is observed at 4.34 ppm, indicating the chemical equivalence of the two C-H protons. nih.gov The molecular structure of various L-tartrate salts, such as creatininium L-tartrate monohydrate, has been confirmed using ¹H and ¹³C NMR spectral studies. researchgate.net Furthermore, NMR has been instrumental in determining the major solution conformation of peptoids with chiral side chains derived from L-tartrate salts. pnas.org

¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org For L-tartaric acid in water at pH 7.00, the two equivalent carbons of the C-H groups resonate at 76.51 ppm. nih.gov In solid-state ¹³C NMR using cross-polarization magic angle spinning, an L-tartrate salt exhibited principal resonance peaks at 178.4, 149.3, 147.4, 145.1, and 122.9 ppm. google.com

Table 1: Representative NMR Data for L-tartrate and its Derivatives

| Compound/Derivative | Nucleus | Solvent/State | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| L-Tartaric Acid (pH 7.00) | ¹H | Water | 4.34 | nih.gov |

| L-Tartaric Acid (pH 7.00) | ¹³C | Water | 76.51 | nih.gov |

| (+)-Dimethyl L-tartrate | ¹H | Not Specified | Not Specified | chemicalbook.com |

| L-tartrate salt Form A | ¹³C | Solid-State | 178.4, 149.3, 147.4, 145.1, 122.9 | google.com |

| Morpholinium Hydrogen Tartrate | ¹H, ¹³C | Not Specified | Not Specified | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgwikipedia.org This technique has been extensively used to characterize the crystal structures of various L-tartrate salts.

Single crystal X-ray diffraction studies have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and properties of these compounds. For example, the crystal structures of different polymorphic forms and hydrates of sitagliptin (B1680988) L-tartrate have been determined, showing that infinite sheets are formed by hydrogen tartrate anions linked by hydrogen bonds. rsc.org Similarly, the crystal structure of L-histidinium L-tartrate hemihydrate was found to crystallize in a non-centrosymmetric space group, with the tartaric acid being singly ionized. researchgate.net

The absolute configuration of chiral molecules can also be determined using X-ray crystallography, as demonstrated in the study of nicotinium bis-L-(+)-tartrate dihydrate. acs.org Powder X-ray diffraction (PXRD) is another valuable technique, often used to characterize different crystalline forms (polymorphs) of a substance, as shown for various L-tartrate salts. google.comrsc.org

Table 2: Crystallographic Data for Selected L-tartrate Salts

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Sitagliptin L-tartrate (Phase 1) | Monoclinic | P2₁ | Infinite sheets of hydrogen tartrate anions. rsc.org | rsc.org |

| Sitagliptin L-tartrate (Phase 2) | Triclinic | P1 | Infinite sheets of hydrogen tartrate anions. rsc.org | rsc.org |

| L-histidinium L-tartrate hemihydrate | Monoclinic | Not Specified | Non-centrosymmetric, singly ionized tartaric acid. researchgate.net | researchgate.net |

| Anilinium L-tartrate monohydrate | Monoclinic | P2₁ | Non-centrosymmetric. researchgate.net | researchgate.net |

| Aminoguanidinium(1+) hydrogen L-tartrate monohydrate | Orthorhombic | P2₁2₁2₁ | 3D framework of hydrogen tartrate anions and water molecules. researchgate.net | researchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org Both methods probe the vibrational energies of molecular bonds, but they are based on different physical principles—IR spectroscopy measures the absorption of light, while Raman spectroscopy measures the inelastic scattering of light. gatewayanalytical.comthermofisher.com

FTIR and Raman spectra of L-tartrate and its salts display characteristic bands corresponding to the vibrations of its functional groups, such as O-H, C-H, C=O (from the carboxyl group), and C-O. researchgate.net For instance, in carboxylic acids, a broad O–H stretch is typically observed from 3300-2500 cm⁻¹, and a strong C=O stretch appears between 1760-1690 cm⁻¹. libretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a multitude of bands that are unique to a specific molecule. libretexts.org

In a study of hydrazonium L-tartrate, the FTIR spectrum showed a broad absorption from 3278 down to 484 cm⁻¹, attributed to H-bond vibrations, while the FT-Raman spectrum displayed characteristic vibrations of the functional groups in the range of 2950-164 cm⁻¹. researchgate.net The vibrational spectra of L-histidinium L-tartrate hemihydrate were found to be in full agreement with its crystal structure determined by X-ray diffraction. researchgate.net

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to study the electronic transitions and optical properties of materials. eag.comgcms.cz This technique measures the absorption, transmittance, and reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. edinst.com

For many L-tartrate compounds, particularly those forming crystals, UV-Vis-NIR spectroscopy is used to determine their optical transparency window and lower cutoff wavelength. For example, a single crystal of L-tartaric acid (LTA) was found to be transparent in the region of 250-1200 nm with a lower cut-off wavelength at 236 nm. researchgate.net Similarly, imidazolium (B1220033) L-tartrate (IMLT) crystals showed more than 80% optical transparency with a UV cutoff at 225 nm. researchgate.net These properties are crucial for applications in nonlinear optics and laser technology. researchgate.netresearchgate.net

Table 3: Optical Properties of Selected L-tartrate Crystals from UV-Vis-NIR Spectroscopy

| Crystal | Transparency Region (nm) | Lower Cutoff Wavelength (nm) | Reference |

|---|---|---|---|

| L-Tartaric Acid (LTA) | 250-1200 | 236 | researchgate.net |

| Imidazolium L-Tartrate (IMLT) | >80% Transparency | 225 | researchgate.net |

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to study species that have unpaired electrons. It is particularly valuable for investigating metal complexes of L-tartrate(1-).

In the context of L-tartrate research, EPR can be used to probe the environment of paramagnetic metal ions that are coordinated to the tartrate ligand. The technique provides information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For instance, in studies of certain compounds, paramagnetic species were attributed to radicals where the free electron interacted with environmental protons and nitrogen nuclei. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. libretexts.org For L-tartrate(1-), various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for its analysis in diverse samples.

HPLC is widely used for the quantification of L-tartrate and its derivatives. kosfaj.orgpharmj.org.ua Due to the high polarity and lack of a strong chromophore in L-tartrate, direct UV detection can be challenging. kosfaj.org Therefore, methods often involve derivatization to introduce a fluorescent or UV-absorbing tag, or they employ alternative detection methods.

Several validated HPLC methods have been developed for the simultaneous estimation of L-carnitine-L-tartrate and other compounds in pharmaceutical dosage forms. nih.govresearchgate.netresearchgate.net These methods often utilize a C18 reversed-phase column with a buffered mobile phase and UV detection at a specific wavelength, such as 214 nm or 225 nm. nih.govnih.gov For instance, one method used a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) (pH 7.5) at a flow rate of 0.50 ml/min. nih.govresearchgate.net

Ion chromatography has also been successfully applied for the determination of tartrate in biological samples like urine. In one such method, tartrate was eluted as a distinct peak within 11.5 minutes with a detection limit of 30 µmol/L. researchgate.net Gas chromatography (GC) can also be employed, typically after derivatization, for the analysis of volatile tartrate esters or for determining the optical purity of related chiral compounds. nist.govgoogle.com

Table 4: Summary of Chromatographic Methods for L-tartrate Analysis

| Technique | Analyte(s) | Matrix | Key Methodological Details | Reference |

|---|---|---|---|---|

| HPLC | L-lysine hydrochloride, L-carnitine-L-tartrate | Pharmaceutical Dosage Form | C18 column, mobile phase: 10 mM KH₂PO₄ (pH 7.5), UV detection at 214 nm. nih.govresearchgate.net | nih.govresearchgate.net |

| RP-HPLC | L-carnitine | Tablets | C18 column, mobile phase: phosphate buffer (pH 3):ethanol (B145695) with sodium 1-heptanesulfonate, UV detection at 225 nm. nih.gov | nih.gov |

| Ion Chromatography | L-tartrate | Urine | Anion-separator column, eluent: carbonate/bicarbonate solution, conductivity detection. researchgate.net | researchgate.net |

| HPLC | Ascorbic acid, L-carnitine L-tartrate | Dietary Supplement | UV detection. pharmj.org.ua | pharmj.org.ua |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. shimadzu.comresearchgate.net It operates by forcing a sample dissolved in a mobile phase through a column containing a stationary phase. shimadzu.com The differential interactions of the sample components with the stationary phase lead to their separation. shimadzu.com

For the analysis of L-tartrate(1-), particularly in pharmaceutical formulations, reversed-phase HPLC is often employed. researchgate.net This method is adept at providing high resolution between L-tartrate(1-) and its potential impurities. researchgate.net A common setup involves a C18 column, which is a type of reversed-phase column with a non-polar stationary phase. nih.gov

A specific application of HPLC is the simultaneous estimation of L-carnitine-L-tartrate and L-lysine hydrochloride in pharmaceutical dosage forms. nih.gov In one such validated method, a C18 column (4.6 mm × 250 mm, 5 μm) was used with an isocratic mobile phase. nih.gov This mobile phase consisted of 10 mM potassium dihydrogen phosphate with triethylamine (B128534), adjusted to a pH of 7.5, and was pumped at a flow rate of 0.50 ml/min. nih.gov Detection was carried out at a wavelength of 214 nm. nih.gov The method demonstrated good linearity, precision, and accuracy, with detection limits of 0.85 μg/ml for L-carnitine-L-tartrate. researchgate.netnih.gov

The versatility of HPLC allows for its use in various stages of drug development and quality control, ensuring the purity and accurate quantification of L-tartrate(1-) containing products. nih.gov

Table 1: HPLC Method Parameters for L-carnitine-L-tartrate Analysis

| Parameter | Value |

| Column | C18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | 10 mM potassium dihydrogen phosphate with triethylamine (pH 7.5) |

| Flow Rate | 0.50 ml/min |

| Detection Wavelength | 214 nm |

| Limit of Detection (LOD) | 0.85 μg/ml |

| Limit of Quantitation (LOQ) | 2.55 μg/ml |

Gas Chromatography (GC) for Volatile Derivatives of L-tartrate(1-)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. researchgate.net In GC, a gaseous mobile phase carries the sample through a stationary phase, which can be either a solid (Gas-Solid Chromatography) or a liquid on an inert support (Gas-Liquid Chromatography). researchgate.net For non-volatile compounds like L-tartrate(1-), a derivatization step is necessary to convert them into volatile forms suitable for GC analysis. sigmaaldrich.cn

Derivatization involves chemically modifying the analyte to increase its volatility. sigmaaldrich.cn This is often achieved by replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.cn While specific derivatization methods for L-tartrate(1-) for GC analysis are not extensively detailed in the provided context, the general principles of derivatizing similar polar molecules like amino acids can be inferred. sigmaaldrich.cn For instance, silylation reagents are commonly used to create more volatile derivatives. sigmaaldrich.cn

Once derivatized, the volatile tartrate compound can be injected into the GC system. The separation occurs in a capillary column, and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. researchgate.netoiv.int GC-MS is particularly useful as it provides both retention time data for identification and mass spectra for structural confirmation. mdpi.com

Table 2: General GC Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Type |

| Column | Capillary column (e.g., Rtx-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Required for non-volatile analytes |

Chiral Stationary Phase Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds like L-tartrate(1-), as different enantiomers can have distinct biological activities. eijppr.com Chiral chromatography is a specialized form of chromatography that can separate enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. eijppr.com The enantiomer that forms a more stable complex will be retained longer on the column. eijppr.com

For the analysis of chiral molecules like amino acids, which share structural similarities with tartaric acid, various CSPs are available. nih.govsigmaaldrich.com These include Pirkle-type phases, cyclodextrin-based phases, and macrocyclic antibiotic-based phases. eijppr.comnih.govsigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving optimal separation. sigmaaldrich.com For example, a Pirkle-type CSP has been successfully used for the enantioseparation of NBD-amino acid enantiomers. nih.gov

In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that can then be separated on a standard achiral column. libretexts.org However, direct separation on a CSP is often preferred to avoid potential issues with the derivatization reaction. sigmaaldrich.com

Table 3: Examples of Chiral Stationary Phases for Enantiomeric Separations

| Chiral Stationary Phase (CSP) Type | Example Application |

| Pirkle-type (e.g., Sumichiral OA-2500S) | Enantioseparation of NBD-amino acid enantiomers nih.gov |

| Macrocyclic Antibiotic-based (e.g., CHIROBIOTIC) | Separation of amino acid enantiomers and small peptides sigmaaldrich.com |

| Cyclodextrin-based | General chiral separations |

Electroanalytical Methods for L-tartrate(1-) Quantification and Interaction Studies

Electroanalytical methods are a group of techniques that use the electrochemical properties of a substance for its analysis. These methods are known for their sensitivity, simplicity, and low cost. researchgate.net They can be employed for the quantification of L-tartrate(1-) and for studying its interactions with other molecules, such as metal ions or biological macromolecules like DNA. researchgate.netresearchgate.net

Techniques like cyclic voltammetry and square wave voltammetry can be used to investigate the redox behavior of L-tartrate(1-) or a complex containing it. researchgate.net By measuring the changes in the electrochemical signal (e.g., peak current or potential) upon interaction with another species, information about the binding mechanism and strength can be obtained. researchgate.net

For instance, the interaction of rivastigmine (B141) tartrate with DNA has been studied using electrochemical methods. researchgate.net These studies can help in understanding the potential mechanisms of action for drugs. researchgate.net Chemically modified electrodes, such as those incorporating β-cyclodextrin and multi-walled carbon nanotubes, have been developed to enhance the sensitivity and selectivity of the electrochemical detection of tartrate-containing compounds. researchgate.net

Other Physico-Chemical Characterization Techniques

Beyond chromatography and electrochemistry, other physico-chemical methods are valuable for characterizing L-tartrate(1-) and its complexes.

Conductometry: This technique measures the electrical conductivity of a solution. It is particularly useful for studying complex formation in solution. researchgate.net When L-tartrate(1-) forms a complex with a metal ion, the conductivity of the solution changes due to alterations in the number and mobility of the charge carriers. rsc.orgu-szeged.hu By titrating a solution of a metal salt with a solution of L-tartrate(1-) and monitoring the conductivity, the stoichiometry of the complex formed can be determined. researchgate.netias.ac.in For example, conductometric titrations have been used to demonstrate the formation of complexes between tartaric acid and sodium tungstate (B81510) or sodium molybdate. ias.ac.in

Freezing Point Depression: This colligative property, which depends on the number of solute particles in a solution, can also be used to study complex formation. rsc.org When L-tartrate(1-) and a metal ion form a complex, the total number of solute particles in the solution decreases, leading to a smaller depression of the freezing point than expected for the individual components. rsc.org This method has been applied to investigate the formation of calcium L-tartrate complexes in aqueous solutions and to study the interaction between tartaric acid and sodium tungstate/molybdate. rsc.orgias.ac.inrsc.org

These physico-chemical techniques provide valuable insights into the behavior of L-tartrate(1-) in solution, complementing the data obtained from chromatographic and electroanalytical methods.

Theoretical and Computational Investigations of L Tartrate 1 Systems

Quantum Chemical Approaches to L-tartrate(1-) Structure and Reactivity

Quantum chemical methods are foundational in the computational study of L-tartrate(1-), providing precise calculations of its intrinsic properties.

Density Functional Theory (DFT) has become a principal method for investigating the properties of tartrate-containing systems due to its balance of computational cost and accuracy. mdpi.com Researchers have employed various DFT functionals, such as B3LYP, BP86, and the M06-family, to study the structural and spectral properties of tartrate complexes. researchgate.net

DFT calculations are instrumental in determining optimized molecular geometries. For instance, studies on anilinium L-tartrate monohydrate and L-prolinium tartrate found that geometrical parameters calculated using the B3LYP method show good agreement with experimental values obtained from single-crystal X-ray diffraction. researchgate.netsphinxsai.com These calculations confirm aspects like bond lengths, bond angles, and dihedral angles of the L-tartrate(1-) moiety in different crystalline environments.

The electronic structure of L-tartrate(1-) systems is frequently analyzed using DFT. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies, which helps in understanding charge transfer interactions within the molecule. researchgate.netsphinxsai.com For example, in L-prolinium tartrate, the HOMO-LUMO energy gap calculation supports the presence of intramolecular energy transfer. sphinxsai.com Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, identify the nucleophilic and electrophilic sites, revealing how the L-tartrate(1-) anion interacts with other species. researchgate.net

Energetics, including the stability and binding energies of L-tartrate(1-), have also been explored. DFT calculations were used to investigate the hydration of bitartrate (B1229483) on a Cu(110) surface, revealing that the process is driven by the high binding energy of water at metal sites adjacent to the carboxylate oxygen ligands. acs.org These simulations showed minimum energy adsorption geometries with binding energies up to 1.089 eV per water molecule. nih.gov

Spectroscopic properties are another area where DFT provides significant insights. Theoretical vibrational frequencies calculated using DFT methods correspond well with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the L-tartrate(1-) structure. researchgate.netresearchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption and electronic circular dichroism spectra, providing a deeper understanding of electronic transitions. researchgate.netresearchgate.net

Below is a table summarizing various DFT applications in the study of L-tartrate(1-) and related systems.

Interactive Table: Applications of DFT in L-tartrate(1-) Research

| System Studied | DFT Functional/Basis Set | Properties Investigated | Key Findings | Citations |

|---|---|---|---|---|

| Anilinium L-tartrate monohydrate | B3LYP/6-31G(d,p) | Geometry, Vibrational Spectra, HOMO-LUMO, MEP, NLO | Calculated geometry agrees with XRD data; identified functional groups and charge delocalization. | researchgate.net |

| L-histidinium-L-tartrate hemihydrate | B3LYP/6–311++G(d,p) | Geometry, Vibrational Frequencies, NBO, Electronic Properties | Calculated parameters are in good agreement with experimental values; strong H-bonding identified. | researchgate.net |

| Vanadium(V) tartrato complexes | BP86, BLYP, B3LYP, M06-family | Structural and Spectral Properties, UV-Vis, ECD | Evaluated reliable and efficient methods for studying Vanadium(V) complexes; simulated spectra matched experiments. | researchgate.net |

| Bitartrate on Cu(110) | optB86b-vdW | Adsorption Geometry, Binding Energy, Hydration Mechanism | Hydration is driven by strong water binding to Cu sites near carboxylate groups. | acs.orgnih.gov |

| L-prolinium tartrate | B3LYP/6-31+G(d,p) | Geometry, Vibrational Spectra, HOMO-LUMO, NLO | Theoretical frequencies align with FT-IR data; HOMO-LUMO gap suggests intramolecular energy transfer. | sphinxsai.com |

Ab Initio Calculations for Molecular and Complex Geometries and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. These methods are particularly valuable for obtaining benchmark data on geometries and stability.

High-level ab initio methods, such as coupled-cluster (CC) theory, have been used to investigate the intrinsic stability of tartaric acid anions in the gas phase. nih.gov These calculations revealed that the tartrate dianion exists in a metastable state with a potential decomposition pathway. nih.gov Such studies are crucial for understanding the fundamental chemical factors that stabilize multiply charged anions. The calculations also suggested that the L-tartrate dianion is thermodynamically more stable than its meso stereoisomer and can be further stabilized by forming complexes with species like water or sodium ions. nih.govru.nl

Ab initio methods have also been applied to analyze the structure of tartrate in other contexts. semanticscholar.org For instance, in studies of related organic salts like L-histidine oxalate, ab initio calculations complement experimental data to provide a more complete picture of the molecular structure and interactions. researchgate.net The precision of ab initio calculations makes them the method of choice for validating less computationally expensive models and for investigating systems where electron correlation effects are particularly important. researchgate.net

Molecular Modeling and Simulation Techniques

While quantum chemical methods focus on the intrinsic properties of molecules, molecular modeling and simulation techniques explore the dynamic behavior of L-tartrate(1-) in larger systems, such as in solution or interacting with biomolecules.

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems by solving Newton's equations of motion. uantwerpen.be This technique allows for the exploration of conformational landscapes, solvation effects, and intermolecular interactions over time.

For L-tartrate(1-), MD simulations can be used to understand its conformational flexibility in an aqueous environment. The molecule can adopt various conformations due to the rotation around its central C-C bond and the flexibility of its carboxyl and hydroxyl groups. MD simulations can track these conformational changes and determine the most populated states in solution.

Furthermore, MD is a powerful tool for studying the role of the solvent in processes involving L-tartrate(1-). For example, simulations can model the explicit interactions between the tartrate anion and surrounding water molecules, revealing details about the hydration shell and hydrogen bonding networks. This is critical for understanding processes like crystallization, where solvent effects play a key role in chiral recognition. While detailed MD studies focusing solely on L-tartrate(1-) in solution are not extensively documented in the provided context, the methodology is widely applicable and has been combined with other techniques for enhanced sampling of complex systems. chemrxiv.org

Monte Carlo (MC) simulations use random sampling to study the properties of a system. uantwerpen.be In the context of L-tartrate(1-), MC methods are particularly useful for conformational analysis and for simulating ligand binding processes.

Conformational analysis via MC involves generating random perturbations to the molecule's structure (e.g., rotating dihedral angles) and accepting or rejecting the new conformation based on a probability criterion, typically related to the system's energy. uiuc.edu Repeatedly applying this process allows for a broad exploration of the potential energy surface, identifying stable conformers and the barriers between them.

A significant application of MC simulations is in studying ligand binding. nih.gov L-tartrate(1-) can act as a ligand, binding to metal ions or receptor sites. Advanced techniques like Nonequilibrium Candidate Monte Carlo (NCMC) have been developed to improve the sampling of ligand binding modes. datadryad.org In an NCMC simulation, a proposed move (like rotating the ligand in its binding pocket) is followed by a short relaxation period, which increases the probability of accepting the move and leads to a much faster exploration of different binding orientations compared to standard MD simulations. chemrxiv.orgdatadryad.org This approach is highly effective for predicting the dominant binding poses and populations of different conformations of a ligand within a binding site. chemrxiv.org

Molecular Dynamics (MD) Simulations of L-tartrate(1-) Conformations and Interactions in Solution

Computational Catalysis: Simulating L-tartrate(1-) Mediated Reactions

Computational methods are invaluable for elucidating the mechanisms of catalytic reactions where L-tartrate(1-) or its derivatives act as catalysts or chiral modifiers.

DFT calculations are frequently used to model the transition states of catalytic cycles. By calculating the activation energies of different reaction pathways, researchers can predict reaction rates and enantioselectivity. acs.org This has been applied to understand how chiral ligands derived from L-tartaric acid facilitate asymmetric catalysis.